molecular formula C15H11ClN2O6S B11477471 N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No.: B11477471
M. Wt: 382.8 g/mol
InChI Key: YNGMMQJUWREWGU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a benzodioxole moiety, a benzoxazole ring, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Introduction of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting o-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity and making this compound a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The benzodioxole and benzoxazole moieties are common in pharmacologically active compounds, suggesting possible applications in treating diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • N-(2,4-dimethylbenzylidene)-1,3-benzodioxol-5-amine

Uniqueness

N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide stands out due to its combination of a benzodioxole moiety, a benzoxazole ring, and a sulfonamide group. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H11ClN2O6S

Molecular Weight

382.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C15H11ClN2O6S/c1-18-10-5-9(16)14(6-12(10)24-15(18)19)25(20,21)17-8-2-3-11-13(4-8)23-7-22-11/h2-6,17H,7H2,1H3

InChI Key

YNGMMQJUWREWGU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2OC1=O)S(=O)(=O)NC3=CC4=C(C=C3)OCO4)Cl

Origin of Product

United States

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